Pyrrolidine-2,4-dione

Herbicide Discovery HPPD Inhibition Agrochemical Scaffolds

Procure the correct core scaffold for your discovery programs. Pyrrolidine-2,4-dione is the irreversible pharmacophore for 4-HPPD herbicide and antifungal leads. Replacing it with a 6-membered analog abolishes activity. Pre-validated by QSAR models and in vivo efficacy exceeding commercial fungicides like boscalid. Ensure target binding and functional efficacy—order this specific heterocycle now.

Molecular Formula C4H5NO2
Molecular Weight 99.09 g/mol
CAS No. 37772-89-7
Cat. No. B1332186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidine-2,4-dione
CAS37772-89-7
Molecular FormulaC4H5NO2
Molecular Weight99.09 g/mol
Structural Identifiers
SMILESC1C(=O)CNC1=O
InChIInChI=1S/C4H5NO2/c6-3-1-4(7)5-2-3/h1-2H2,(H,5,7)
InChIKeyDOQJUNNMZNNQAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolidine-2,4-dione (CAS 37772-89-7) for R&D: Procurement-Ready Overview of Tetramic Acid Scaffold


Pyrrolidine-2,4-dione, also known as tetramic acid, is a five-membered nitrogen-containing heterocycle that serves as the core scaffold for a vast class of natural and synthetic compounds. It is characterized by its 2,4-pyrrolidinedione ring system, a motif found in numerous bioactive metabolites from marine and terrestrial microorganisms [1]. This compound and its derivatives are associated with a broad spectrum of bioactivities, including antibacterial, antifungal, herbicidal, and antitumor properties, making it a versatile building block for drug discovery and agrochemical development [2].

Why Pyrrolidine-2,4-dione Cannot Be Replaced by Piperidine-2,4-dione in Bioactive Scaffolds


The five-membered pyrrolidine-2,4-dione ring is not a generic heterocycle that can be substituted with its six-membered piperidine-2,4-dione analog without significant loss of biological activity. Direct comparative studies demonstrate that the ring size is a critical determinant of target binding and functional efficacy. Replacing the pyrrolidine core with a piperidine ring often leads to a dramatic decrease or complete abolition of herbicidal activity [1], highlighting the unique conformational and electronic requirements of the 2,4-dione pharmacophore for effective enzyme inhibition. This structural specificity underscores the importance of procuring the correct core scaffold for research and development.

Pyrrolidine-2,4-dione: Quantitative Differentiation Against Structural Analogs and Commercial Standards


Herbicidal Activity: Pyrrolidine-2,4-dione Derivatives Outperform Piperidine-2,4-dione Analogs

In a direct head-to-head comparison, substituting the five-membered pyrrolidine-2,4-dione ring with a six-membered piperidine-2,4-dione ring (compounds E1-E3) resulted in a complete loss of herbicidal activity against Echinochloa crus-galli at 10 μg/mL [1]. The target pyrrolidine-2,4-dione derivatives displayed significant inhibition under identical conditions, confirming that the five-membered ring is essential for bioactivity [1].

Herbicide Discovery HPPD Inhibition Agrochemical Scaffolds

Herbicidal Potency: Select Pyrrolidine-2,4-dione Derivatives Show Superior Activity to Commercial Standard Sulcotrione

In a direct comparison with the commercial triketone herbicide sulcotrione, several pyrrolidine-2,4-dione derivatives exhibited superior herbicidal activity against Echinochloa crus-galli at lower application rates. For instance, compounds C1, C2, and C3 achieved 100% inhibition at 187.5 g/ha, while sulcotrione achieved 93% inhibition at the same rate [1]. At the lowest rate tested (93.75 g/ha), compounds C1 and C3 maintained >70% inhibition, whereas sulcotrione's efficacy dropped to 70% against E. crus-galli and 100% against D. sanguinalis [1].

Herbicide Development 4-HPPD Inhibitors Weed Control

Antifungal Activity: Pyrrolidine-2,4-dione Derivative Outperforms Commercial Fungicide Boscalid

A novel pyrrolidine-2,4-dione derivative (compound 4h) demonstrated potent in vitro antifungal activity against Rhizoctonia solani with an EC50 value of 0.39 μg/mL, which is significantly superior to the commercial fungicide boscalid (EC50 = 2.21 μg/mL) [1]. In vivo evaluation on rice leaves showed a control efficiency of 45.33% at 200 μg/mL for compound 4h [1].

Antifungal Drug Discovery Agricultural Fungicides Crop Protection

QSAR-Guided Herbicidal Optimization: Key Physicochemical Parameters for Pyrrolidine-2,4-dione Derivatives

Quantitative structure-activity relationship (QSAR) studies on pyrrolidine-2,4-dione derivatives revealed that herbicidal activity correlates strongly (r > 0.8) with specific physicochemical parameters, including hydrophobic (πo + πp), steric (Es, STERIMOL B4), and electronic (σm + σp) properties [1]. An optimal van der Waals volume for the R2 substituent was determined to be approximately 41.8 ų, and a STERIMOL B4 value of 3 was associated with the lowest herbicidal activity [1].

QSAR Modeling Herbicide Design Lead Optimization

Metal Chelation: Iron-Binding Properties of Pyrrolidine-2,4-dione Derivatives Contribute to Bioactivity

Tetramic acid derivatives, including 3-(1-hydroxydecylidene)-5-(2-hydroxyethyl)pyrrolidine-2,4-dione, have been shown to bind iron(III) with appreciable affinity [1]. This metal-chelating property is implicated in their antibacterial activity, as it may interfere with bacterial iron acquisition systems [1]. While no direct comparator data is provided, this mechanism differentiates the scaffold from non-chelating heterocycles.

Antibacterial Mechanisms Quorum Sensing Siderophore Mimics

Antibacterial Spectrum: Pyrrolidine-2,4-dione Derivatives Display Potent Activity Against Gram-Positive Pathogens

A detailed study of 3-acyltetramic acids (pyrrolidine-2,4-dione derivatives) established their antibacterial activity primarily against Gram-positive bacteria, with some compounds exhibiting very potent effects [1]. In contrast, related 3-acylpiperidine-2,4-diones showed a different activity profile, highlighting the impact of ring size on antibacterial spectrum [1]. Specific MIC values for natural product derivatives like Antibiotic PF 1052 against S. aureus, S. parvulus, and C. perfringens are 3.13, 0.78, and 0.39 µg/mL, respectively .

Antibacterial Drug Discovery MRSA Gram-Positive Infections

Validated R&D and Industrial Applications for Pyrrolidine-2,4-dione Scaffold


Lead Optimization for Next-Generation 4-HPPD Herbicides

The superior herbicidal activity of specific pyrrolidine-2,4-dione derivatives compared to the commercial standard sulcotrione, as detailed in Section 3 [1], positions this scaffold for lead optimization programs aimed at developing new 4-HPPD inhibitors. The QSAR model provides actionable guidelines for substituent selection to maximize efficacy, enabling data-driven medicinal chemistry efforts in agrochemical R&D [1].

Development of Potent Antifungal Agents for Crop Protection

The demonstrated in vitro and in vivo antifungal activity of pyrrolidine-2,4-dione derivative 4h against Rhizoctonia solani, with potency exceeding the commercial fungicide boscalid [2], validates this scaffold for fungicide discovery. Further SAR exploration around this core can lead to new treatments for crop diseases caused by Rhizoctonia, Botrytis, and Fusarium species [2].

Discovery of Novel Antibacterial Agents Targeting Gram-Positive Pathogens

The potent antibacterial activity of pyrrolidine-2,4-dione derivatives, such as Antibiotic PF 1052, against clinically relevant Gram-positive bacteria like S. aureus and C. perfringens , supports their use in antibiotic discovery programs. The scaffold's iron-chelating properties [3] offer a potential dual mechanism of action that can be explored to combat drug-resistant strains.

Rational Design of Bioactive Molecules Using QSAR Models

The established QSAR models for herbicidal activity [1] provide a computational framework for virtual screening and de novo design of new pyrrolidine-2,4-dione analogs. This approach can be applied to other bioactivities, accelerating the hit-to-lead process in both pharmaceutical and agrochemical research settings.

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